molecular formula C18H14ClN3O5S2 B2925509 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate CAS No. 896018-44-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate

カタログ番号: B2925509
CAS番号: 896018-44-3
分子量: 451.9
InChIキー: KFADQDOJTRNCSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is a structurally complex molecule featuring a 4H-pyran core fused with a 1,3,4-thiadiazole moiety and a 3-chlorobenzoate ester. The 4H-pyran scaffold is recognized for its pharmacological versatility, including anti-mycobacterial and antifungal properties, as demonstrated in studies on related derivatives . The thiadiazole ring enhances bioactivity due to its electron-deficient nature, while the 3-chloro substituent on the benzoate group likely influences lipophilicity and target binding.

特性

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFADQDOJTRNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyran ring, a thiadiazole moiety, and various functional groups, which may contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C18H16ClN3O5SC_{18}H_{16}ClN_{3}O_{5}S, with a molecular weight of approximately 423.5g/mol423.5\,g/mol. The structure can be broken down into key components:

Component Structural Features Biological Activity
ThiadiazoleContains a thiadiazole ringAntimicrobial properties
PyranFused pyran ringAntifungal activity
BenzoateEster functionalityDiverse biological effects

This combination of features suggests potential synergistic effects that enhance biological activity compared to similar compounds.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar thiadiazole structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with specific enzymes or receptors critical for microbial survival .

Antifungal Activity

The pyran ring structure contributes to antifungal properties. Research has demonstrated that certain derivatives can inhibit the growth of fungi such as Candida albicans, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. For example, studies have shown that related compounds can act as inhibitors for acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between the structural modifications and increased antibacterial potency, with some derivatives achieving MIC values as low as 12.5μg/mL12.5\,\mu g/mL .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications on the thiadiazole and pyran rings significantly influence interaction strength and specificity, providing insights for optimizing therapeutic applications.

Synthesis Pathways

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate typically involves multi-step reactions. Key steps include:

  • Formation of the thiadiazole moiety through condensation reactions.
  • Synthesis of the pyran ring via cyclization methods.
  • Final esterification to yield the benzoate derivative.

Each step requires careful control of reaction conditions to ensure high yields and purity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs differing in substituents on the benzoate ring or thiadiazole moiety. Data are derived from structural analogs in the provided evidence (see Table 1 ).

Table 1: Structural and Physicochemical Comparison

Compound (Substituent R) Molecular Formula Molecular Weight Key Substituent Properties Reported Bioactivity
3-Chlorobenzoate (Target) C₁₈H₁₄ClN₃O₅S₂ ~436.5 Moderate electron-withdrawing (Cl) Anti-mycobacterial*
3-Fluorobenzoate C₁₈H₁₄FN₃O₅S₂ 435.5 High electronegativity (F) Not reported
3-Nitrobenzoate C₁₈H₁₄N₄O₇S₂ 462.5 Strong electron-withdrawing (NO₂) Not reported
3,4-Dimethoxybenzoate C₂₂H₁₇N₃O₇S₃ 531.6 Electron-donating (OMe) Not reported
4-Nitrobenzoate C₁₇H₁₂N₄O₇S₂ 448.4 Para-nitro (NO₂) Not reported

*Inferred from structurally similar 4H-pyran derivatives .

Key Comparative Insights

In contrast, the 3-nitro group () introduces steric bulk and polarity, which may reduce bioavailability despite stronger electron withdrawal . The 3,4-dimethoxy derivative () has the highest molecular weight (531.6), likely exceeding optimal ranges for drug-likeness (traditionally <500), which could limit absorption .

Anti-Mycobacterial Activity

  • demonstrates that 4H-pyran derivatives with simple substituents (e.g., methyl, phenyl) exhibit activity against M. bovis. The chloro substituent in the target compound may retain this activity, whereas electron-donating groups (e.g., methoxy) could diminish efficacy .

Chemical Stability The ester linkage in the benzoate group is susceptible to hydrolysis. Electron-withdrawing substituents (Cl, NO₂) may stabilize the ester against hydrolysis compared to electron-donating groups (OMe) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。